N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite

Oligonucleotide synthesis Monomer purification Phosphoramidite chemistry

This protected morpholino cytidine phosphoramidite is essential for solid-phase PMO synthesis, serving as the building block for FDA-approved Duchenne muscular dystrophy therapeutics. Its unique N-trityl and N4-benzoyl protecting groups ensure compatibility with automated synthesizers and harsh deprotection conditions. Generic substitution is not feasible; this monomer is required for producing full-length, biologically active PMOs with the requisite purity and yield.

Molecular Formula C44H49N6O5P
Molecular Weight 772.9 g/mol
Cat. No. B12387045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
Molecular FormulaC44H49N6O5P
Molecular Weight772.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1
InChIKeyBUAVHKSBQVLXPP-SKSUEDBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite: Protected Morpholino Cytidine Phosphoramidite Monomer for PMO Synthesis


N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite (CAS: 2434794-97-3) is a protected morpholino nucleoside phosphoramidite monomer . This compound serves as a building block in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) [1]. PMOs are uncharged antisense oligonucleotide analogs in which the 2'-deoxyribose moiety is replaced by a six-membered morpholine ring and the phosphodiester linkage is replaced by a phosphorodiamidate linkage [2]. This cytidine monomer features an N-trityl protecting group on the morpholino nitrogen, an N4-benzoyl protecting group on the cytosine exocyclic amine, and a 5'-O-phosphoramidite group for solid-phase coupling reactions . PMO-based therapeutics, synthesized using such monomers, constitute 3 out of the 11 FDA-approved oligonucleotide-based drugs as of 2022, underscoring their clinical relevance [1].

Why Generic Phosphoramidite Substitution Fails: N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite and PMO Synthesis Challenges


Generic substitution of N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite with standard DNA phosphoramidites or even alternative morpholino monomers is not feasible due to the unique structural and chemical requirements of phosphorodiamidate morpholino oligonucleotide (PMO) synthesis. PMO synthesis has historically been constrained by inefficient deprotection and coupling methods, as well as monomer instability [1]. The target compound incorporates a trityl-protected morpholino nitrogen that enables acid-labile detritylation during solid-phase synthesis cycles [1]. Furthermore, the N4-benzoyl protecting group on cytosine is specifically engineered for compatibility with the harsh deprotection conditions required for PMO assembly, where premature exocyclic amine exposure would lead to side reactions and reduced product yield [2]. The morpholino phosphoramidite class itself has been demonstrated to exhibit superior stability compared to dimethylamino phosphoramidites during silica gel chromatography, a critical property for monomer purification and storage [3]. Without these precisely matched protecting groups and the morpholino scaffold's conformational rigidity, substituted monomers would fail to produce full-length, biologically active PMOs with the required purity and yield.

Quantitative Evidence Guide: N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite Performance Benchmarks


Morpholino Phosphoramidite Monomer Stability: Superior Chromatographic Stability Over Dimethylamino Analogs

The morpholino phosphoramidite class, to which N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite belongs, demonstrates significantly enhanced stability during silica gel chromatography compared to dimethylamino phosphoramidite analogs [1]. This stability advantage is critical for achieving high monomer purity prior to solid-phase oligonucleotide synthesis, as decomposition during purification would directly compromise downstream coupling efficiency and final PMO product quality. The morpholino derivatives, alongside diisopropylamino derivatives, were identified as the most suitable among all N,N-dialkylaminomethoxyphosphines examined for deoxyoligonucleotide synthesis [1].

Oligonucleotide synthesis Monomer purification Phosphoramidite chemistry

PMO Synthesis Yields Using Trityl-Protected Morpholino Monomers: >20% Overall Yield for 30-mer Sequences

In a 2022 study, trityl-protected chlorophosphoramidate monomers—directly analogous to the N-trityl protection strategy employed in N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite—were used to synthesize phosphorodiamidate morpholino oligonucleotides (PMOs) on an automated DNA synthesizer [1]. This protocol achieved PMOs longer than 20-mer sequences, including the FDA-approved Eteplirsen (30-mer), with an overall yield exceeding 20% [1]. The authors explicitly note that this yield is superior to previous reports, representing a significant advance in PMO synthetic accessibility. The adaptation of trityl-protected morpholino monomers to commercial DNA synthesizers was demonstrated for the first time in this work [1].

PMO synthesis Solid-phase oligonucleotide synthesis Automated synthesizer

Automated PMO Synthesis on Commercial DNA Synthesizers Enabled by Morpholino Phosphoramidite Chemistry

A 2022 US patent (US12084468B2) describes robust methods for synthesizing phosphorodiamidate morpholinos (PMOs) and PMO-DNA chimeras using phosphoramidite chemistry in high yield on automated DNA synthesizers [1]. This patent explicitly incorporates morpholino phosphoramidites into DNA synthesis workflows, followed by boronation and oxidation with iodine in the presence of various amines to form diverse PMO backbones [1]. The trityl-protected 5'-morpholino phosphoramidite monomers, structurally analogous to N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite, enable the use of standard automated DNA synthesizer hardware without specialized modifications, reducing capital equipment barriers for PMO production.

Automated oligonucleotide synthesis PMO manufacturing Phosphoramidite chemistry

PMO Impurity Profiling Enabled by 2D-LC/MS: Critical Quality Attribute Monitoring for Monomer-Derived Impurities

A 2025 study reported the first application of a sensitive two-dimensional liquid chromatography/mass spectrometry (2D-LC/MS) workflow for characterization of phosphorodiamidate morpholino oligomers (PMOs) [1]. This workflow employed strong cation exchange (SCX) as first dimension and hydrophilic interaction chromatography (HILIC) as second dimension, achieving improved peak capacity and resolution for PMO impurity analysis [1]. The method was applied to elucidate impurity profiles of three PMO drug substances (ranging from 22-mer to 30-mer) and successfully identified impurities at low levels [1]. Notably, the impurity profiles suggested that common impurity classes were formed in PMOs regardless of length or sequence and were structurally related to their parent PMOs [1].

PMO characterization Impurity profiling 2D-LC/MS

PMO Binding Affinity Advantage: Enhanced Duplex Stability Over DNA/DNA Duplexes

PMOs synthesized using trityl-protected morpholino monomers exhibit a higher binding affinity toward complementary DNA relative to the DNA/DNA duplex [1]. Specifically, hybridization studies demonstrate that PMOs show a thermal stability enhancement of >6°C compared to the corresponding DNA/DNA duplex [1]. This enhanced binding affinity is a direct consequence of the morpholino backbone's conformational properties and the neutral phosphorodiamidate linkage, which reduces electrostatic repulsion between strands. The monomer quality and protecting group fidelity directly influence this hybridization performance.

PMO hybridization Duplex stability Antisense oligonucleotides

Historical Coupling Efficiency Benchmark: 94% Average Stepwise Yield for Morpholino Phosphoramidites

Early studies on nucleoside-methyl-N-morpholino phosphoramidites demonstrated an average coupling yield of approximately 94% per condensation step during solid-phase oligodeoxynucleotide synthesis on controlled pore glass beads [1]. While this benchmark predates modern PMO synthesis protocols, it establishes a baseline coupling efficiency for the morpholino phosphoramidite scaffold that has been substantially improved upon in subsequent methodologies. The >20% overall yield for 30-mer PMOs reported in 2022 [2] implies significantly enhanced per-step coupling efficiencies compared to this historical 94% benchmark, reflecting decades of optimization in monomer design, protecting group strategy, and coupling chemistry.

Coupling efficiency Solid-phase synthesis Oligonucleotide yield

Optimal Application Scenarios for N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite in PMO Research and Manufacturing


Automated Solid-Phase Synthesis of Therapeutic PMOs Using Phosphoramidite Chemistry

N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite is optimally deployed in automated DNA synthesizer platforms for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) intended for therapeutic applications [1]. The trityl protecting group enables acid-labile detritylation cycles compatible with standard synthesizer protocols, while the N4-benzoyl group protects the cytosine exocyclic amine during coupling and subsequent oxidation steps. PMOs synthesized using this monomer chemistry have been validated in zebrafish models for gene silencing [1] and form the chemical foundation for FDA-approved Duchenne muscular dystrophy therapeutics including Eteplirsen, Golodirsen, Viltolarsen, and Casimersen [2].

PMO-DNA Chimera Synthesis for Enhanced Delivery and Functionality

The phosphoramidite chemistry of N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite enables its incorporation into PMO-DNA chimeric oligonucleotides [1]. In this application, morpholino phosphoramidites are sequentially coupled with standard DNA phosphoramidites on the same solid support, followed by boronation and oxidation with iodine in the presence of various amines to generate diverse backbone-modified oligomers [1]. This chimera approach allows researchers to combine the nuclease resistance and neutral backbone properties of PMOs with the RNase H recruitment capability or cellular uptake properties conferred by DNA segments, expanding the functional repertoire of antisense constructs.

GMP Manufacturing of PMO Drug Substances Requiring Rigorous Impurity Control

For cGMP manufacturing of PMO active pharmaceutical ingredients, the quality of the input monomer directly determines the impurity profile of the final drug substance. The 2D-LC/MS (SCX-HILIC) analytical workflow recently developed for PMO characterization [1] provides a validated platform for identifying and quantifying monomer-derived impurities in final PMO products. N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite with documented high purity and minimal isobaric contaminants is essential for meeting the impurity characterization requirements now expected for regulatory submissions of oligonucleotide therapeutics. The common impurity classes identified in PMOs are structurally related to their parent oligomers [1], underscoring the critical importance of monomer purity in controlling downstream product quality.

High-Affinity PMO Development Leveraging Cytidine Modifications

Recent advances in morpholino monomer chemistry have demonstrated that modified cytidine analogs, including tricyclic phenoxazine, G-clamp, and G8AE-clamp derivatives, can be successfully synthesized as chlorophosphoramidate morpholino monomers and incorporated into PMOs [1]. The resulting oligomers, containing a single G-clamp modification, demonstrated notably higher affinity for complementary RNA and DNA compared to unmodified PMOs under both neutral and acidic conditions [1]. N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite serves as both the synthetic precursor and the reference standard for these enhanced-affinity variants, enabling direct comparative assessment of binding improvements in structure-activity relationship studies.

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